Cas no 74685-16-8 (3-[(3r,4s)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride)

3-[(3r,4s)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride structure
74685-16-8 structure
Product Name:3-[(3r,4s)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride
CAS No:74685-16-8
MF:C16H26ClNO
MW:283.836743831635
CID:1772284
PubChem ID:53076
Update Time:2025-04-21

3-[(3r,4s)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol hydrochloride
    • D05473
    • Picenadol Hydrochloride
    • Picenadol HCl
    • AC1L1E69
    • Picenadol hydrochloride (USAN)
    • UNII-29610N9WR1
    • SureCN122552
    • 3-[(3r,4s)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol
    • hydrochloride
    • Picenadolhydrochlorid
    • DTXSID10225661
    • SCHEMBL122552
    • 74685-16-8
    • Lilly 150720
    • Phenol, 3-(1,3-dimethyl-4-propyl-4-piperidinyl)-, hydrochloride, (+-)-trans-
    • 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride
    • 3-[(3r,4s)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride
    • Inchi: 1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H/t13-,16-;/m0./s1
    • InChI Key: GUSQVRBQQVKTMO-LINSIKMZSA-N
    • SMILES: Cl.OC1=CC=CC(=C1)[C@@]1(CCC)CCN(C)C[C@@H]1C

Computed Properties

  • Exact Mass: 283.17000
  • Monoisotopic Mass: 283.1702921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Boiling Point: 359°C at 760 mmHg
  • Flash Point: 155.9°C
  • PSA: 23.47000
  • LogP: 4.14160
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